molecular formula C2H5N5O2S B6146031 (1H-1,2,3,4-tetrazol-5-yl)methanesulfonamide CAS No. 1870202-66-6

(1H-1,2,3,4-tetrazol-5-yl)methanesulfonamide

Cat. No. B6146031
CAS RN: 1870202-66-6
M. Wt: 163.2
InChI Key:
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Description

(1H-1,2,3,4-tetrazol-5-yl)methanesulfonamide, also known as MTS, is a versatile molecule with a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in various reactions, and as a biochemical tool in biological studies. MTS has been used to study the mechanism of action of various drugs, to elucidate the biochemical and physiological effects of various compounds, and to study the structure and function of proteins and other biomolecules.

Scientific Research Applications

(1H-1,2,3,4-tetrazol-5-yl)methanesulfonamide has a variety of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in various reactions, and as a biochemical tool in biological studies. In addition, (1H-1,2,3,4-tetrazol-5-yl)methanesulfonamide has been used to study the mechanism of action of various drugs, to elucidate the biochemical and physiological effects of various compounds, and to study the structure and function of proteins and other biomolecules.

Mechanism of Action

(1H-1,2,3,4-tetrazol-5-yl)methanesulfonamide is a proton donor and can act as a catalyst in various reactions. It has been shown to facilitate the protonation of substrates, which can lead to the formation of new products. In addition, (1H-1,2,3,4-tetrazol-5-yl)methanesulfonamide has been shown to be a potent inhibitor of enzymes, such as cytochrome P450, which can lead to the inhibition of metabolic pathways.
Biochemical and Physiological Effects
(1H-1,2,3,4-tetrazol-5-yl)methanesulfonamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, which can lead to an increase in the bioavailability of drugs. In addition, (1H-1,2,3,4-tetrazol-5-yl)methanesulfonamide has been shown to inhibit the activity of enzymes involved in the metabolism of lipids, which can lead to an increase in the concentration of lipids in the blood. Furthermore, (1H-1,2,3,4-tetrazol-5-yl)methanesulfonamide has been shown to increase the expression of certain genes, which can lead to the production of proteins involved in various biological processes.

Advantages and Limitations for Lab Experiments

The use of (1H-1,2,3,4-tetrazol-5-yl)methanesulfonamide in laboratory experiments has several advantages. It is relatively inexpensive, easy to use, and can be used in a variety of reactions. In addition, (1H-1,2,3,4-tetrazol-5-yl)methanesulfonamide is relatively stable and can be stored for long periods of time. However, the use of (1H-1,2,3,4-tetrazol-5-yl)methanesulfonamide in laboratory experiments also has some limitations. It is a strong acid and can be corrosive to certain materials. In addition, (1H-1,2,3,4-tetrazol-5-yl)methanesulfonamide can react with certain compounds and can lead to the formation of undesirable products.

Future Directions

The use of (1H-1,2,3,4-tetrazol-5-yl)methanesulfonamide in scientific research is still in its early stages, and there are many potential future directions for its use. One potential direction is the use of (1H-1,2,3,4-tetrazol-5-yl)methanesulfonamide to study the structure and function of proteins and other biomolecules. In addition, (1H-1,2,3,4-tetrazol-5-yl)methanesulfonamide could be used to study the biochemical and physiological effects of various compounds, and to develop new drugs and therapeutic agents. Furthermore, (1H-1,2,3,4-tetrazol-5-yl)methanesulfonamide could be used to study the mechanism of action of various drugs, and to develop new methods of drug delivery. Finally, (1H-1,2,3,4-tetrazol-5-yl)methanesulfonamide could be used to develop new catalysts for organic synthesis and to study the effects of various environmental pollutants.

Synthesis Methods

(1H-1,2,3,4-tetrazol-5-yl)methanesulfonamide is synthesized through a process called nitration. This process involves the reaction of a nitrating agent, such as nitric acid, with an organic compound. The nitrating agent reacts with the organic compound to form a nitro compound, which is then further oxidized to form (1H-1,2,3,4-tetrazol-5-yl)methanesulfonamide. The nitration process is relatively straightforward and can be completed in a few steps.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1H-1,2,3,4-tetrazol-5-yl)methanesulfonamide involves the reaction of methanesulfonyl chloride with sodium azide followed by reduction of the resulting tetrazole intermediate.", "Starting Materials": [ "Methanesulfonyl chloride", "Sodium azide", "Hydrogen gas", "Palladium on carbon" ], "Reaction": [ "Step 1: Methanesulfonyl chloride is added dropwise to a solution of sodium azide in DMF at room temperature.", "Step 2: The reaction mixture is stirred for several hours until TLC analysis indicates complete conversion of the starting material.", "Step 3: The reaction mixture is then concentrated under reduced pressure and the resulting solid is washed with diethyl ether to yield the tetrazole intermediate.", "Step 4: The tetrazole intermediate is then dissolved in ethanol and hydrogen gas is bubbled through the solution in the presence of palladium on carbon catalyst.", "Step 5: The reaction mixture is stirred under hydrogen gas for several hours until TLC analysis indicates complete reduction of the tetrazole intermediate.", "Step 6: The reaction mixture is then concentrated under reduced pressure and the resulting solid is washed with diethyl ether to yield the final product, (1H-1,2,3,4-tetrazol-5-yl)methanesulfonamide." ] }

CAS RN

1870202-66-6

Product Name

(1H-1,2,3,4-tetrazol-5-yl)methanesulfonamide

Molecular Formula

C2H5N5O2S

Molecular Weight

163.2

Purity

95

Origin of Product

United States

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